3-(Dimethylamino)-2,2-difluoropropanoic acid hydrochloride

Descripción general

Descripción

3-(Dimethylamino)-2,2-difluoropropanoic acid hydrochloride is a chemical compound with significant interest in various scientific fields

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2,2-difluoropropanoic acid hydrochloride typically involves the reaction of dimethylamine with a suitable fluorinated precursor under controlled conditions. One common method includes the use of methanol as a solvent and dimethylamine in an aqueous solution, reacting at a temperature of around 50°C for several hours . The reaction is monitored to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow reactors or batch processing with optimized reaction conditions. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-(Dimethylamino)-2,2-difluoropropanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Substitution: Common in organic chemistry, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents or nucleophiles like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups like halides or amines.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Drug Development :

- Anticancer Agents : Research indicates that compounds similar to 3-(Dimethylamino)-2,2-difluoropropanoic acid hydrochloride can inhibit creatine transport and kinase activity, presenting potential therapeutic targets for cancer treatment . This inhibition could disrupt energy metabolism in cancer cells, leading to reduced tumor growth.

- Neuroprotective Agents : The compound's structural similarity to other amino acids allows it to be investigated for neuroprotective effects. Studies have shown that fluorinated amino acids can influence mitochondrial function and protect against neurotoxicity .

-

Peptide Synthesis :

- The incorporation of fluorinated amino acids into peptides can alter their biological activity and stability. Research has demonstrated that fluorinated residues can enhance the thermal stability of peptides and affect their folding patterns, which is crucial for developing peptide-based therapeutics .

Biochemical Research

- Enzyme Inhibition :

- Protein Engineering :

Material Science Applications

- Fluorinated Polymers :

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as an anticancer agent through inhibition of energy metabolism pathways.

Case Study 2: Peptide Stability

In another study focusing on peptide synthesis, the incorporation of this compound into peptide sequences demonstrated enhanced thermal stability compared to non-fluorinated counterparts. This stability is critical for therapeutic peptides that require prolonged activity in biological systems.

Mecanismo De Acción

The mechanism of action of 3-(Dimethylamino)-2,2-difluoropropanoic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the fluorine atoms can enhance the compound’s stability and reactivity. These interactions can modulate the activity of biological pathways, leading to various effects.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(Dimethylamino)propionic acid hydrochloride

- 4-(Dimethylamino)butanoic acid hydrochloride

- N-(3-Dimethylaminopropyl)-N-ethylcarbodiimide hydrochloride

Uniqueness

3-(Dimethylamino)-2,2-difluoropropanoic acid hydrochloride is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atoms can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable compound for various applications.

Actividad Biológica

3-(Dimethylamino)-2,2-difluoropropanoic acid hydrochloride, a compound with the molecular formula C5H10ClF2N, is of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

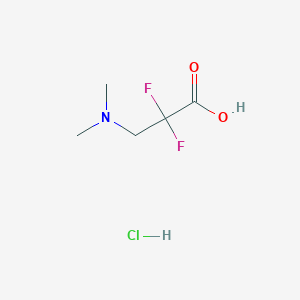

Chemical Structure and Properties

The compound features a dimethylamino group and two fluorine atoms attached to a propanoic acid backbone. Its chemical structure can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 157.59 g/mol |

| Melting Point | 186-191 °C |

| Solubility | Soluble in water |

| Form | Solid |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The dimethylamino group enhances its ability to act as a neurotransmitter modulator, potentially influencing pathways related to:

- Neurotransmission : It may interact with receptors involved in neurotransmitter release.

- Enzyme Modulation : The compound has been shown to affect enzymes that play roles in metabolic pathways, particularly those involved in methylation processes .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antineoplastic Activity : Studies have suggested that this compound can inhibit the growth of certain cancer cell lines by modulating methyltransferase activity, particularly EZH2, which is implicated in cancer progression .

- Neuroprotective Effects : Preliminary findings suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems .

Toxicity Profile

The compound has been associated with some adverse effects:

- Skin and Eye Irritation : It is classified as causing skin irritation (H315) and serious eye irritation (H319) upon contact .

- Acute Toxicity : It has been reported as harmful if swallowed (H302), necessitating careful handling in laboratory settings .

Case Studies and Research Findings

- Cancer Research :

- Neuropharmacology :

Q & A

Advanced Research Questions

Q. How does the 2,2-difluoro substitution influence the compound’s electronic properties and reactivity?

- Electronic effects : The CF₂ group is electron-withdrawing, reducing the pKa of the carboxylic acid (≈2.5 vs. ≈4.7 for non-fluorinated analogs), enhancing electrophilicity for nucleophilic reactions (e.g., peptide coupling) .

- Steric effects : The rigid CF₂ group restricts conformational flexibility, potentially improving binding specificity in enzyme active sites .

- Experimental validation : Compare reaction kinetics (e.g., EDC/HOBt-mediated coupling) between fluorinated and non-fluorinated analogs .

Q. What strategies are recommended for resolving racemization during synthesis?

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution with lipases .

- Asymmetric synthesis : Employ Evans auxiliaries or organocatalysts (e.g., proline derivatives) to enforce stereochemistry at the α-carbon .

- Monitoring : Track enantiomeric excess (ee) via polarimetry or chiral derivatization (e.g., Marfey’s reagent) .

Q. What computational approaches are suitable for modeling interactions between this compound and biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., kinases or proteases) influenced by the dimethylamino and CF₂ groups .

- MD simulations : Perform 100-ns simulations in GROMACS to assess conformational stability in aqueous vs. lipid bilayer environments .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity trends .

Q. How can researchers investigate metabolic stability and in vitro toxicity of this compound?

- Metabolic assays :

- Liver microsomes : Incubate with human/rat liver microsomes (1 mg/mL) and NADPH to monitor degradation via LC-MS .

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

- Toxicity profiling :

- Cell viability : MTT assays in HEK293 or HepG2 cells (IC₅₀ determination) .

- ROS generation : Measure oxidative stress via DCFDA fluorescence in primary neurons .

Q. Notes

Propiedades

IUPAC Name |

3-(dimethylamino)-2,2-difluoropropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO2.ClH/c1-8(2)3-5(6,7)4(9)10;/h3H2,1-2H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRQEFAKSWJJNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C(=O)O)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2413185-57-4 | |

| Record name | 3-(dimethylamino)-2,2-difluoropropanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.